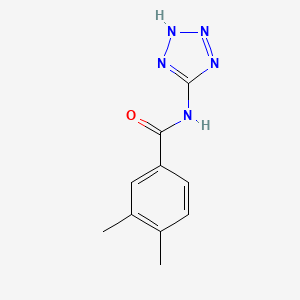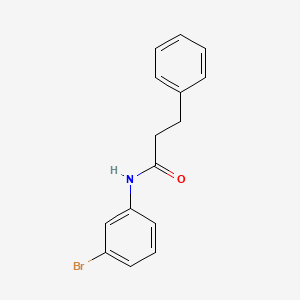![molecular formula C16H16ClNO3S B5744914 2-[(4-chlorophenyl)thio]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5744914.png)
2-[(4-chlorophenyl)thio]-N-(3,4-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-chlorophenyl)thio]-N-(3,4-dimethoxyphenyl)acetamide, also known as ML352, is a small molecule compound that has been of interest to researchers due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-[(4-chlorophenyl)thio]-N-(3,4-dimethoxyphenyl)acetamide involves its inhibition of MAO-B. MAO-B is an enzyme that is involved in the breakdown of dopamine in the brain. By inhibiting this enzyme, 2-[(4-chlorophenyl)thio]-N-(3,4-dimethoxyphenyl)acetamide can increase dopamine levels, which can help alleviate the symptoms of Parkinson's disease. In addition, 2-[(4-chlorophenyl)thio]-N-(3,4-dimethoxyphenyl)acetamide has been found to have anti-cancer properties, as it can inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-chlorophenyl)thio]-N-(3,4-dimethoxyphenyl)acetamide are related to its inhibition of MAO-B. By inhibiting this enzyme, 2-[(4-chlorophenyl)thio]-N-(3,4-dimethoxyphenyl)acetamide can increase dopamine levels in the brain, which can help alleviate the symptoms of Parkinson's disease. In addition, 2-[(4-chlorophenyl)thio]-N-(3,4-dimethoxyphenyl)acetamide has been found to have anti-cancer properties, as it can inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(4-chlorophenyl)thio]-N-(3,4-dimethoxyphenyl)acetamide in lab experiments is its specificity for MAO-B inhibition. This specificity allows researchers to study the effects of MAO-B inhibition on dopamine levels and the symptoms of Parkinson's disease without affecting other neurotransmitters or enzymes. However, one limitation of using 2-[(4-chlorophenyl)thio]-N-(3,4-dimethoxyphenyl)acetamide in lab experiments is its potential toxicity. 2-[(4-chlorophenyl)thio]-N-(3,4-dimethoxyphenyl)acetamide has been found to be toxic to some cell lines, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 2-[(4-chlorophenyl)thio]-N-(3,4-dimethoxyphenyl)acetamide. One direction is to further investigate its potential therapeutic applications in the treatment of Parkinson's disease and cancer. Another direction is to study its toxicity and potential side effects in more detail. Additionally, researchers could explore the use of 2-[(4-chlorophenyl)thio]-N-(3,4-dimethoxyphenyl)acetamide in combination with other drugs to enhance its therapeutic effects and reduce its toxicity. Finally, further studies could be conducted to elucidate the precise mechanism of action of 2-[(4-chlorophenyl)thio]-N-(3,4-dimethoxyphenyl)acetamide and its effects on other neurotransmitters and enzymes.
Méthodes De Synthèse
The synthesis of 2-[(4-chlorophenyl)thio]-N-(3,4-dimethoxyphenyl)acetamide involves a multi-step process that includes the reaction of 4-chlorothiophenol with 3,4-dimethoxybenzaldehyde, followed by the reaction of the resulting product with ethyl bromoacetate. The final step involves the reaction of the intermediate product with ammonia to yield 2-[(4-chlorophenyl)thio]-N-(3,4-dimethoxyphenyl)acetamide.
Applications De Recherche Scientifique
2-[(4-chlorophenyl)thio]-N-(3,4-dimethoxyphenyl)acetamide has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the activity of a specific enzyme, called monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine in the brain. This inhibition leads to an increase in dopamine levels, which can help alleviate the symptoms of Parkinson's disease. 2-[(4-chlorophenyl)thio]-N-(3,4-dimethoxyphenyl)acetamide has also been found to have anti-cancer properties, as it can inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c1-20-14-8-5-12(9-15(14)21-2)18-16(19)10-22-13-6-3-11(17)4-7-13/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBGOQYNOCIGPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-benzyl-3-{[1-(4-chlorophenyl)ethylidene]amino}-2-(2-furyl)-4-imidazolidinone](/img/structure/B5744845.png)
![1-methoxy-2-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5744853.png)



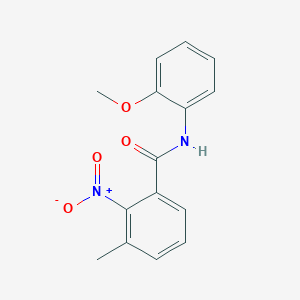
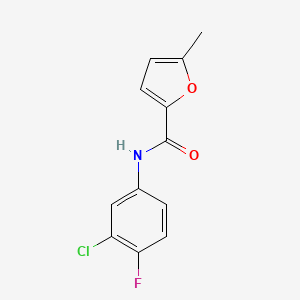
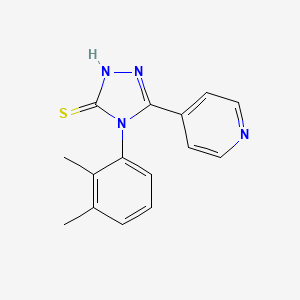
![5-[(dimethylamino)sulfonyl]-N-(2-methoxyphenyl)-2-methylbenzamide](/img/structure/B5744897.png)
![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B5744908.png)
